REACTION_CXSMILES
|
ClCC(Cl)=[O:4].[S:6]1[CH:10]=[C:9]2[C:11]([O:13][C:14](=[O:15])[C:8]2=[CH:7]1)=[O:12]>>[S:6]1[CH:10]=[C:9]([C:11]([OH:4])=[O:12])[C:8]([C:14]([OH:13])=[O:15])=[CH:7]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=C2C(=C1)C(=O)OC2=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5.5 hours
|
Duration
|
5.5 h
|
Type
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DISTILLATION
|
Details
|
Excess chloroacetyl chloride is distilled under reduced pressure
|
Type
|
ADDITION
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Details
|
The residue is poured into 100 ml
|
Type
|
CUSTOM
|
Details
|
of water and the resulting crystals are collected
|
Type
|
CUSTOM
|
Details
|
to yield 16.1 g
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C(=C1)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |